molecular formula C20H12ClN3O5 B2996421 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide CAS No. 887869-37-6

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide

Cat. No.: B2996421
CAS No.: 887869-37-6
M. Wt: 409.78
InChI Key: FMGZPMXFDNMFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H12ClN3O5 and its molecular weight is 409.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Mode of Action

It is known that coumarin derivatives can interact with various targets in the body, leading to a range of biological effects . For example, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that is involved in DNA replication and transcription .

Biochemical Pathways

Given the wide range of biological activities associated with coumarin derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

It is known that the presence of a chlorine atom in a compound often improves its pharmacokinetic properties by offering increased resistance to metabolic degradation .

Result of Action

It is known that coumarin derivatives have been tested for a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects .

Action Environment

It is known that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvent, catalyst, and other procedures . This suggests that the compound might be stable under a variety of environmental conditions.

Properties

IUPAC Name

2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(24(27)28)6-7-14(13)21)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGZPMXFDNMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.